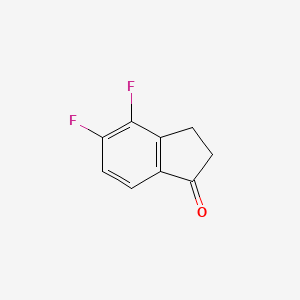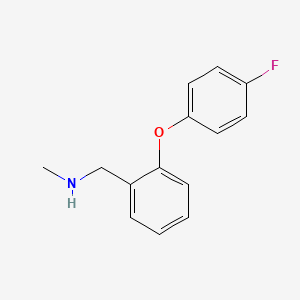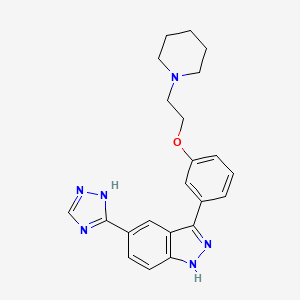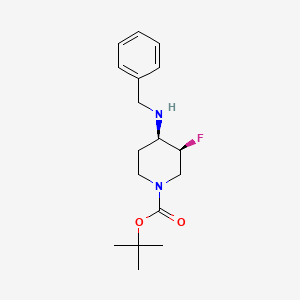
4,5-Difluoro-1-indanone
説明
4,5-Difluoro-1-indanone is a fluorinated derivative of indanone, a compound that forms the core structure of various pharmaceuticals and biologically active molecules. While the provided papers do not directly discuss 4,5-Difluoro-1-indanone, they do provide insights into the properties and synthesis of related fluorinated indanones, which can be extrapolated to understand the characteristics of 4,5-Difluoro-1-indanone.
Synthesis Analysis
The synthesis of fluorinated indanones, such as 5-trifluoromethyl-2-indanone, involves multiple steps including Knoevenagel condensation, Friedel-Crafts acylation, and asymmetric ring opening of epoxides . Similarly, the preparation of trifluoromethylated indanones can be achieved through Friedel-Crafts alkylation under superacidic conditions . These methods suggest that the synthesis of 4,5-Difluoro-1-indanone could potentially be carried out through analogous reactions, with appropriate modifications to introduce the difluoro groups at the 4 and 5 positions of the indanone ring.
Molecular Structure Analysis
The molecular structure of fluorinated indanones is characterized by the presence of a cyclopentene ring, which can adopt different conformations. For instance, 5-fluoro-1-indanone exhibits a planar cyclopentene ring in one molecule and a slightly distorted envelope conformation in another . The introduction of fluorine atoms can influence the geometry and electronic distribution within the molecule, which is crucial for the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Fluorinated indanones participate in various chemical reactions, which are essential for their transformation into more complex molecules. The synthesis of gem-difluorinated indene derivatives from indanone involves a gem-difluorination step using bromine fluoride . This indicates that 4,5-Difluoro-1-indanone could also be a versatile intermediate for further chemical transformations, potentially through reactions involving its carbonyl group or the fluorinated carbon atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated indanones are influenced by the presence of fluorine atoms. Fluorine imparts unique properties such as increased lipophilicity, bioavailability, and rapid uptake by biological systems . The crystal packing and bond distances, such as C-F and C=O, are also affected by fluorination, as seen in the structures of 5-fluoro-1-indanone and 2,2-dimethyl-5-fluoro-1-indanone . These properties are critical for the application of fluorinated indanones in medicinal chemistry and other fields.
科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques : 4,5-Difluoro-1-indanone and its derivatives have been synthesized through various techniques. For instance, 5-trifluoromethyl-2-indanone was synthesized from 4-trifluoromethyl benzaldehyde using steps like Knoevenagel condensation and Friedel-Crafts acylation, highlighting the compound's potential in diverse chemical syntheses (F. Qian, 2014).
Applications in Organic Chemistry
- Role in Organic Reactions : 4,5-Difluoro-1-indanone derivatives are involved in various organic reactions. The intramolecular Ritter reaction of 1-indanone beta-ketoester derivatives illustrates their use in generating complex organic structures like tricyclic lactams (K. van Emelen et al., 2000).
- Catalytic Properties : The compound shows different reactive pathways depending on the catalyst used, as seen in the oxidation or etherification of secondary benzylic alcohols (S. Bouquillon et al., 2000).
Photophysical Applications
- Fluorescent Probes : 4,5-Difluoro-1-indanone derivatives have been utilized in developing fluorescent pH probes, which react to changes in acidity, demonstrating potential in biological and chemical sensing applications (Mukulesh Baruah et al., 2005).
Electronic and Solar Cell Applications
- Electron Acceptors in Solar Cells : Derivatives of 4,5-Difluoro-1-indanone have been used in the development of electron acceptors for polymer solar cells, showing how fluorine substitution can enhance electron mobility and overall efficiency (Shuixing Dai et al., 2017).
Bioimaging and Photostability
- Bioimaging Applications : Certain derivatives have shown potential as biological fluorescent probes due to their photostability and imaging contrast, underscoring their utility in bioimaging and medical diagnostics (Liutao Yang et al., 2015).
Molecular and Electronic-State Studies
- Molecular Rotor for Viscosity Measurement : The compound has been used as a molecular rotor to measure cell viscosity, showcasing its application in understanding biological processes at a cellular level (M. Kuimova et al., 2008).
- Photochemical Synthesis Control : It has been used to control selectivity in photochemical synthesis, such as in the synthesis of indanones, demonstrating its role in fine-tuning chemical processes (P. Štacko et al., 2011).
Safety And Hazards
The safety data sheet for a similar compound, “5-Fluoro-1-indanone”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4,5-difluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKJIIXGCLYMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446351 | |
| Record name | 4,5-DIFLUORO-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-1-indanone | |
CAS RN |
628732-11-6 | |
| Record name | 4,5-DIFLUORO-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)




![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)
